molecular formula C11H15BrN2O B13514994 1-(3-Bromo-2-methoxyphenyl)piperazine

1-(3-Bromo-2-methoxyphenyl)piperazine

Cat. No.: B13514994
M. Wt: 271.15 g/mol
InChI Key: YRRZRFWEBMFFPY-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the second position on the phenyl ring, which is attached to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methoxyphenyl)piperazine typically involves the reaction of 3-bromo-2-methoxyaniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(3-Bromo-2-methoxyphenyl)piperazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(3-Chloro-2-methoxyphenyl)piperazine

Comparison: 1-(3-Bromo-2-methoxyphenyl)piperazine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications. For instance, the bromine atom can enhance the compound’s ability to participate in substitution reactions and may also influence its binding affinity to biological targets .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(3-bromo-2-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15BrN2O/c1-15-11-9(12)3-2-4-10(11)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

YRRZRFWEBMFFPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)N2CCNCC2

Origin of Product

United States

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